4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide
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Overview
Description
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide is a chemical compound with the molecular formula C13H12FN3O It is characterized by the presence of an amino group, a fluoro substituent, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The synthetic route includes the following steps:
Oxidation: Potassium permanganate is used to oxidize 2-fluoro-4-nitrotoluene.
Chlorination: Thionyl chloride is employed to chlorinate the intermediate product.
Amination: Methylamine is used to introduce the amino group.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst for the hydrogenation reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The fluoro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(trifluoromethyl)pyridine: This compound has a similar structure but with a trifluoromethyl group instead of a fluoro group.
N-(2-methylpyridin-4-yl)-4-nitrobenzamide: This compound has a nitro group instead of an amino group.
Uniqueness
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-6-10(4-5-16-8)17-13(18)11-3-2-9(15)7-12(11)14/h2-7H,15H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIRFBLDXDZFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C2=C(C=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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